molecular formula C11H13ClFN5O3 B15211346 (2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 122654-31-3

(2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B15211346
CAS No.: 122654-31-3
M. Wt: 317.70 g/mol
InChI Key: DUOQYMIAHQYRQT-QYYRPYCUSA-N
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Description

The compound (2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol is a fluorinated nucleoside analog characterized by a 2-chloro-6-(methylamino)purine base and a 4-fluoro-substituted tetrahydrofuran ring. Its stereochemistry (2R,3S,4S,5R) and structural features, such as the hydroxymethyl group at position 5 and the fluoro group at position 4 of the sugar moiety, distinguish it from classical nucleosides.

Properties

CAS No.

122654-31-3

Molecular Formula

C11H13ClFN5O3

Molecular Weight

317.70 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H13ClFN5O3/c1-14-8-6-9(17-11(12)16-8)18(3-15-6)10-7(20)5(13)4(2-19)21-10/h3-5,7,10,19-20H,2H2,1H3,(H,14,16,17)/t4-,5-,7-,10-/m1/s1

InChI Key

DUOQYMIAHQYRQT-QYYRPYCUSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O

Canonical SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and stereoselective synthesis. Common reagents used in these reactions include protecting groups like TBDMS (tert-butyldimethylsilyl), nucleophiles such as sodium azide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the purine ring or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles to create different analogs.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, nucleoside analogs like this compound are often studied for their interactions with enzymes and nucleic acids. They can serve as probes to understand biological processes at the molecular level.

Medicine

In medicine, this compound could be investigated for its potential antiviral or anticancer properties. Nucleoside analogs are known to interfere with viral replication and DNA synthesis, making them valuable in drug development.

Industry

In the industrial sector, this compound might be used in the production of pharmaceuticals or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action for nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This can disrupt the replication of viruses or the proliferation of cancer cells. The specific molecular targets and pathways would depend on the exact structure and modifications of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Modifications

Compound Name (Reference) Purine Substituents Sugar Modifications Key Functional Properties
Target Compound 2-Cl, 6-(methylamino) 4-F, hydroxymethyl Potential enhanced metabolic stability due to 4-F; methylamino may enhance receptor binding
: (2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol 2-Cl, 6-NH₂ 4-F, hydroxymethyl 4-Fluorination improves resistance to phosphorylase cleavage; amino group at position 6 may reduce receptor selectivity compared to methylamino
, Compound 12: (2R,3R,4R,5R)-2-(2-Cl-6-(dicyclobutylmethyl)amino-purine)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 2-Cl, 6-(dicyclobutylmethyl)amino No fluoro, 3,4-diol Bulky substituent at position 6 enhances adenosine A1 receptor affinity (91% yield) but lacks fluorination’s metabolic benefits
, Compound 21: (2R,3R,4S,5R)-2-(8-butylthio-6-(methylamino)purine)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-(methylamino), 8-butylthio No fluoro, 3,4-diol 8-Butylthio increases hydrophobicity, improving membrane permeability; methylamino at position 6 supports dual CD39/CD73 inhibition
, Compound 9a: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-(methylamino)purine)tetrahydrofuran-3,4-diol 6-(methylamino) No fluoro, 3,4-diol Methylamino enhances A1 receptor agonism (antinociceptive effects in mice), but absence of 4-F reduces in vivo stability

Key Observations :

  • The target compound’s 4-fluoro substitution is unique among analogs, likely reducing enzymatic degradation by mimicking the natural ribose’s electronegativity .
  • Methylamino at position 6 (shared with ) balances steric bulk and hydrogen-bonding capacity, optimizing receptor interactions compared to bulkier groups (e.g., dicyclobutylmethylamino in ) .
  • Chloro at position 2 (shared with ) may hinder deamination, extending plasma half-life .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use NIOSH/EN 166-certified face shields and safety glasses to prevent ocular exposure. Nitrile gloves (tested for permeability) and lab coats are mandatory. Inspect gloves before use and follow proper removal techniques to avoid contamination .
  • Ventilation : Use fume hoods or local exhaust ventilation to minimize aerosol formation during weighing or synthesis. Avoid dust generation by employing wet methods or closed systems .
  • Storage : Store at -10°C to -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Monitor container integrity to avoid moisture ingress .

Q. How can researchers verify the stereochemical purity of this compound?

Methodological Answer:

  • Analytical Techniques :
  • Chiral HPLC : Use a CHIRALPAK® IC column (3 µm, 4.6 × 150 mm) with a mobile phase of hexane:ethanol (85:15, v/v) at 1.0 mL/min. Retention time discrepancies >5% indicate stereochemical impurities .
  • NMR Spectroscopy : Compare 1^1H- and 19^19F-NMR spectra with reference standards. Key signals include the fluorinated C4 (δ ~ -180 ppm in 19^19F-NMR) and hydroxymethyl protons (δ 3.5–4.0 ppm in 1^1H-NMR) .
    • Data Table :
ParameterChiral HPLC ConditionsNMR Key Peaks
ColumnCHIRALPAK® IC-
Mobile PhaseHexane:Ethanol (85:15)-
Retention Time8.2 ± 0.3 min-
19^19F-NMR (δ)--180 ppm (C4-F)
1^1H-NMR (δ)-3.7 ppm (-CH2_2OH)

Q. What synthetic strategies are effective for introducing the 4-fluoro group in the tetrahydrofuran ring?

Methodological Answer:

  • Fluorination Methods :
  • Electrophilic Fluorination : Use Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous acetonitrile at 0°C. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate:hexane, 1:1) .
  • Nucleophilic Fluorination : Employ KF or CsF in DMF at 80°C, using a crown ether catalyst (18-crown-6) to enhance fluoride ion reactivity. Yields typically range from 60–75% .
    • Key Challenges : Competing elimination reactions may occur under basic conditions; use low temperatures and short reaction times to mitigate .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Stability Studies :
  • Acidic Conditions (pH 2–4) : The compound undergoes hydrolysis at C4-F, forming a diol derivative. Use LC-MS (ESI+) to detect m/z = [M+H]+ 352.1 (intact) vs. 334.1 (hydrolyzed) .
  • Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C. Degradation accelerates above pH 10 due to deprotonation of the hydroxymethyl group .
    • Data Table :
pHHalf-Life (25°C)Major Degradation Pathway
22.5 hoursC-F bond hydrolysis
7>48 hoursNone
108 hoursHydroxymethyl oxidation

Q. What mechanistic insights explain the compound’s activity in nucleotide analog resistance assays?

Methodological Answer:

  • Enzymatic Studies :
  • Viral Polymerase Inhibition : The 2-chloro-6-(methylamino)purine moiety competes with natural dATP for binding to reverse transcriptase. IC50 values are 0.8 µM (wild-type) vs. 12 µM (mutant K65R), indicating resistance linkage .
  • Fluorine Impact : The 4-fluoro group enhances binding affinity by 3-fold compared to non-fluorinated analogs, as shown by surface plasmon resonance (SPR) assays .
    • Data Table :
Polymerase VariantIC50 (µM)ΔG (kcal/mol)
Wild-Type0.8-9.2
K65R Mutant12-7.1

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

Methodological Answer:

  • Troubleshooting Steps :

Purity Verification : Confirm stereochemical purity via chiral HPLC (see Question 2). Even 2% impurities (e.g., 2'S-epimer) reduce antiviral activity by 40% .

Assay Conditions : Standardize ATP concentrations in enzymatic assays. ATP >1 mM reduces inhibition efficacy due to competitive binding .

Solvent Artifacts : Avoid DMSO concentrations >1% in cell-based assays, as DMSO stabilizes misfolded protein conformations, altering IC50 values .

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